Ykl-5-124 tfa

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O3.C2HF3O2/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18;3-2(4,5)1(6)7/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37);(H,6,7)/t22-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYGDECNKKKQGE-VZYDHVRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34F3N7O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of YKL-5-124 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-5-124 TFA is a potent, selective, and irreversible covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] This technical guide delineates the core mechanism of action of YKL-5-124, summarizing its biochemical activity, cellular effects, and the experimental methodologies used for its characterization. YKL-5-124 selectively targets the C312 residue of CDK7, leading to the disruption of the CDK-activating kinase (CAK) activity of the CDK7/Cyclin H/MAT1 complex.[3] This inhibition predominantly manifests as a robust cell cycle arrest at the G1/S transition, driven by the downstream inhibition of CDK1 and CDK2 T-loop phosphorylation and subsequent suppression of E2F-driven gene expression.[1][3][4][5] Notably, unlike other CDK7 inhibitors, YKL-5-124 exhibits minimal impact on the phosphorylation status of the C-terminal domain (CTD) of RNA polymerase II, highlighting a distinct mechanism of action with a more pronounced effect on cell cycle regulation over global transcription.[1][3]

Core Mechanism of Action: Selective and Covalent Inhibition of CDK7

YKL-5-124 acts as a highly specific, irreversible inhibitor of CDK7.[1][2] It forms a covalent bond with the cysteine 312 residue within the ATP-binding pocket of CDK7.[3] This covalent modification is crucial for its inhibitory activity. The primary molecular target of YKL-5-124 is the CDK7/Cyclin H/MAT1 complex, which functions as the CDK-activating kinase (CAK).[1][2][6] By inhibiting CDK7, YKL-5-124 effectively abrogates the CAK function, preventing the activating phosphorylation of other key cell cycle CDKs.[3][4]

Quantitative Data: Potency and Selectivity

The inhibitory potency and selectivity of YKL-5-124 have been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for CDK7 and significant selectivity over other cyclin-dependent kinases.

| Target | IC50 (nM) | Reference(s) |

| CDK7 | 53.5 | [1][2] |

| CDK7/Mat1/CycH Complex | 9.7 | [1][2][6] |

| CDK2 | 1300 | [6] |

| CDK9 | 3020 | [6] |

| CDK12 | Inactive | [1][2] |

| CDK13 | Inactive | [1][2] |

Signaling Pathway of YKL-5-124 Action

YKL-5-124 disrupts the canonical CDK7-mediated cell cycle progression. The inhibition of the CDK7/Cyclin H/MAT1 complex prevents the phosphorylation and subsequent activation of CDK1 and CDK2. This leads to the accumulation of hypophosphorylated (active) Retinoblastoma (Rb) protein, which in turn sequesters the E2F transcription factor, inhibiting the expression of genes required for S-phase entry and DNA replication.

Key Experimental Protocols

In Vitro Kinase Assay

This assay is fundamental to determining the IC50 values of YKL-5-124 against CDK7 and other kinases.

-

Objective: To quantify the inhibitory activity of YKL-5-124 on purified kinase enzymes.

-

Methodology:

-

Reaction Setup: Recombinant CDK7/Cyclin H/MAT1 complex is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.

-

Inhibitor Addition: A dilution series of YKL-5-124 is added to the reaction mixtures.

-

Incubation: The reactions are incubated at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

-

Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using a four-parameter logistic curve fit.

-

Western Blot Analysis of CDK T-loop Phosphorylation

This experiment validates the downstream effects of CDK7 inhibition on its substrate CDKs within a cellular context.

-

Objective: To assess the phosphorylation status of CDK1 and CDK2 in cells treated with YKL-5-124.

-

Methodology:

-

Cell Treatment: HAP1 or other suitable cells are treated with varying concentrations of YKL-5-124 (e.g., 0-2000 nM) for a specified duration (e.g., 24 hours).[1]

-

Lysate Preparation: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies specific for phosphorylated CDK1 (p-CDK1 T161) and phosphorylated CDK2 (p-CDK2 T160), as well as antibodies for total CDK1 and CDK2 as loading controls.

-

Detection: The membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of YKL-5-124 on cell cycle distribution.

-

Objective: To quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with YKL-5-124.

-

Methodology:

-

Cell Treatment: Cells are treated with a range of YKL-5-124 concentrations for a defined period (e.g., 72 hours).[1]

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing to prevent clumping.[7][8][9]

-

Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI), a DNA intercalating agent, and RNase A to eliminate RNA staining.[7][8]

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The resulting DNA content histograms are analyzed to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Experimental Workflow Visualizations

Conclusion

This compound is a highly selective and potent covalent inhibitor of CDK7. Its mechanism of action is centered on the disruption of the CDK-activating kinase function of the CDK7/Cyclin H/MAT1 complex, leading to a pronounced cell cycle arrest at the G1/S checkpoint. This is achieved through the inhibition of CDK1 and CDK2 T-loop phosphorylation and the subsequent suppression of E2F-mediated gene transcription. The minimal effect of YKL-5-124 on RNA polymerase II phosphorylation distinguishes it from other CDK7 inhibitors and underscores its primary role as a cell cycle modulator. This detailed understanding of its mechanism of action provides a strong rationale for its further investigation and development as a therapeutic agent in oncology and other relevant disease areas.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorbyt.com [biorbyt.com]

- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. YKL 5-124 | Transcriptional CDKs | Tocris Bioscience [tocris.com]

- 6. selleckchem.com [selleckchem.com]

- 7. vet.cornell.edu [vet.cornell.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

YKL-5-124 TFA: A Selective Covalent Inhibitor of CDK7 for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) is a key regulator of the cell cycle and transcription, making it a compelling target for cancer therapy. YKL-5-124 TFA has emerged as a potent, selective, and irreversible covalent inhibitor of CDK7. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and its effects on cellular processes. Detailed experimental protocols for in vitro and in vivo studies are presented to facilitate its use in preclinical research.

Introduction

Cyclin-dependent kinase 7 (CDK7) plays a dual role in cellular function. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1 and CDK2, thereby controlling cell cycle progression.[1] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[2][3] Due to its central role in these fundamental processes, aberrant CDK7 activity has been implicated in the uncontrolled proliferation of various cancers.

This compound is a small molecule inhibitor designed for high potency and selectivity against CDK7.[1][4] It acts as an irreversible, covalent inhibitor by targeting a specific cysteine residue (Cys312) in the ATP-binding pocket of CDK7.[1][5] This targeted covalent inhibition leads to a durable and specific inactivation of CDK7, making this compound a valuable tool for dissecting the biological functions of CDK7 and a promising candidate for therapeutic development.

Mechanism of Action

This compound's primary mechanism of action is the irreversible covalent modification of Cysteine 312 (Cys312) within the active site of CDK7.[1] This covalent bond formation effectively and permanently inactivates the kinase. The selectivity of this compound for CDK7 over other kinases, particularly the closely related CDK12 and CDK13, is a key attribute that minimizes off-target effects.[4][6]

The functional consequences of CDK7 inhibition by this compound are twofold:

-

Cell Cycle Arrest: By inhibiting the CAK activity of CDK7, this compound prevents the activating phosphorylation of cell cycle CDKs, such as CDK1 and CDK2.[4][6] This leads to a strong cell cycle arrest, primarily at the G1/S transition.[1][7]

-

Transcriptional Inhibition: While CDK7 is involved in transcription, studies with this compound have shown that its primary effect is on the cell cycle, with a less pronounced impact on global RNA polymerase II phosphorylation compared to less selective inhibitors.[1][4] However, it does inhibit E2F-driven gene expression, which is crucial for S-phase entry.[4][6]

Data Presentation

Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound against a panel of cyclin-dependent kinases.

| Kinase Target | IC50 (nM) | Reference(s) |

| CDK7 | 53.5 | [4][8][9] |

| CDK7/Mat1/CycH | 9.7 | [4][9][10][11] |

| CDK2 | >1000 | [5][12] |

| CDK9 | >1000 | [5][12] |

| CDK12 | Inactive | [4][6][8] |

| CDK13 | Inactive | [4][6][8] |

Cellular Activity

The table below outlines the cellular effects of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Effect | Concentration Range (nM) | Reference(s) |

| HAP1 | Chronic Myeloid Leukemia | G1/S and G2/M arrest, inhibition of CDK1/2 T-loop phosphorylation | 0 - 2000 | [4][8] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Strong cell cycle arrest | Not specified | [4] |

| Multiple Myeloma (various) | Multiple Myeloma | G1 arrest, reduced Rb phosphorylation, in vivo tumor regression | 500 | [2][7] |

Experimental Protocols

In Vitro Kinase Assay

This protocol describes a method to determine the IC50 of this compound against CDK7.

Materials:

-

Recombinant human CDK7/CycH/MAT1 complex

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 2.5 µL of the CDK7/CycH/MAT1 complex in kinase buffer.

-

Add 0.5 µL of the this compound dilutions or DMSO (vehicle control) to the wells.

-

Incubate for 30 minutes at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate peptide and ATP (at a concentration close to the Km for CDK7).

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in HAP1 cells treated with this compound.

Materials:

-

HAP1 cells

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed HAP1 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-2000 nM) for 24-72 hours.[8]

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells to remove the ethanol and wash once with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer. The G1, S, and G2/M populations can be quantified based on the DNA content (PI fluorescence intensity).

Western Blotting for Phospho-CDK Analysis

This protocol describes the detection of phosphorylated CDK1 and CDK2 in HAP1 cells treated with this compound.

Materials:

-

HAP1 cells

-

This compound

-

RIPA buffer (supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), anti-CDK1, anti-CDK2, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed HAP1 cells and treat with this compound as described in the cell cycle analysis protocol.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Model

This protocol outlines a subcutaneous xenograft model using multiple myeloma cells to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., NSG or SCID)

-

Multiple myeloma cell line (e.g., H929)

-

Matrigel (optional)

-

This compound

-

Vehicle solution (e.g., as recommended by the supplier)

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of multiple myeloma cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 2.5 mg/kg, intraperitoneally) or vehicle to the respective groups according to a predetermined schedule (e.g., daily or every other day).[12]

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.

Mandatory Visualizations

Signaling Pathways

Caption: CDK7's dual role in transcription and cell cycle, and its inhibition by this compound.

Experimental Workflows

Caption: Workflow for in vitro characterization of this compound.

Logical Relationships

Caption: Logical flow from this compound administration to anti-proliferative effects.

Conclusion

This compound is a highly selective and potent covalent inhibitor of CDK7 that serves as an invaluable tool for studying the roles of CDK7 in cell cycle control and transcription. Its well-defined mechanism of action and selectivity profile make it a superior probe compared to less selective inhibitors. The detailed protocols provided in this guide are intended to enable researchers to effectively utilize this compound in their preclinical investigations, ultimately contributing to a deeper understanding of CDK7 biology and the development of novel cancer therapeutics.

References

- 1. Unlocking the therapeutic potential of selective CDK7 and BRD4 inhibition against multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CDK7 抑制剂 | MCE [medchemexpress.cn]

- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. YKL-5-124 | CAS#:1957203-01-8 | Chemsrc [chemsrc.com]

- 6. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biorbyt.com [biorbyt.com]

- 10. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. YKL 5-124 | Transcriptional CDKs | Tocris Bioscience [tocris.com]

YKL-5-124 TFA: A Technical Guide on its Selective Mechanism and Impact on RNA Polymerase II Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-5-124 is a potent, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] While CDK7 is a component of the general transcription factor TFIIH and is known to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II), studies have revealed that selective inhibition by YKL-5-124 has a surprisingly minimal effect on the overall phosphorylation status of RNA Pol II.[3][4] This technical guide elucidates the mechanism of YKL-5-124, presents its kinase selectivity profile, and explains why its targeted action on CDK7 does not lead to global changes in Pol II CTD phosphorylation, a phenotype distinctly different from that of broader-spectrum CDK inhibitors. This document provides detailed experimental protocols and visual pathway diagrams to support researchers in the fields of oncology, cell biology, and drug development.

Introduction: RNA Polymerase II Phosphorylation and Transcriptional Control

The C-terminal domain (CTD) of the largest subunit of RNA Polymerase II, RPB1, is a crucial regulatory hub for transcription. In humans, it consists of 52 repeats of the heptapeptide consensus sequence Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7.[5] The dynamic, differential phosphorylation of serine residues at positions 2, 5, and 7 by various Cyclin-Dependent Kinases (CDKs) orchestrates the recruitment of factors that control transcription initiation, elongation, termination, and RNA processing.

-

Phospho-Serine 5 (pSer5): Primarily associated with transcription initiation and promoter clearance. It is phosphorylated by the CDK7/Cyclin H/MAT1 complex, which is a subunit of the general transcription factor TFIIH.[6]

-

Phospho-Serine 2 (pSer2): A hallmark of productive transcription elongation. This modification is predominantly catalyzed by CDK9 (as part of the P-TEFb complex) and CDK12.[5][7]

-

Phospho-Serine 7 (pSer7): Involved in the transcription of small nuclear RNA (snRNA) genes.

Given these distinct roles, the specific CDK inhibitor used in research can have vastly different effects on the transcription cycle.

YKL-5-124 TFA: A Highly Selective CDK7 Inhibitor

YKL-5-124 is an irreversible, covalent inhibitor that targets a cysteine residue (C312) on CDK7.[4] This specificity allows for the precise dissection of CDK7's functions. Unlike multi-kinase inhibitors such as THZ1, which also potently inhibit CDK12 and CDK13, YKL-5-124 demonstrates remarkable selectivity for CDK7.[4][8] This selectivity is the primary reason for its distinct biological effects, particularly concerning RNA Pol II phosphorylation.

Data Presentation: Kinase Inhibitory Profile of YKL-5-124

The following table summarizes the half-maximal inhibitory concentrations (IC50) of YKL-5-124 against various CDKs, highlighting its potent and selective action on CDK7.

| Kinase Target | IC50 (nM) | Selectivity Fold (vs. CDK7/Mat1/CycH) | Reference(s) |

| CDK7/Mat1/CycH | 9.7 | 1x | [1][2] |

| CDK7 (monomeric) | 53.5 | ~5.5x | [2][3] |

| CDK2 | 1300 | ~134x | [1] |

| CDK9 | 3020 | ~311x | [1] |

| CDK12 | Inactive | >100x | [2][3] |

| CDK13 | Inactive | >100x | [2][3] |

The Effect of YKL-5-124 on RNA Polymerase II Phosphorylation Status

Contrary to what might be expected from a "transcriptional CDK" inhibitor, multiple studies have demonstrated that treatment with YKL-5-124 does not cause a discernible change in the global phosphorylation levels of RNA Pol II CTD serine residues.[4][8] Specifically, phosphorylation at Ser2, Ser5, and Ser7 remains largely unaffected even at concentrations well above those required for maximal cell growth inhibition.[4][6]

This lack of effect is attributed to functional redundancy among transcriptional CDKs. While CDK7 phosphorylates Ser5 at the promoter, other kinases, particularly CDK12 and CDK13, are major contributors to Ser2 phosphorylation during elongation.[5][9] As YKL-5-124 does not inhibit CDK12 or CDK13, the transcription elongation-associated phosphorylation marks are maintained.[2][3]

This was compellingly demonstrated in a study where the robust downregulation of Pol II CTD phosphorylation, characteristic of the multi-kinase inhibitor THZ1, could be recapitulated only when YKL-5-124 was combined with a selective CDK12/13 inhibitor, THZ531.[4] This finding underscores that the profound effect on transcription seen with compounds like THZ1 is a result of polypharmacology, requiring the inhibition of both CDK7 and CDK12/13.[4]

The primary cellular phenotype of YKL-5-124 treatment is a strong cell-cycle arrest at the G1/S transition, driven by the inhibition of CDK7's CDK-activating kinase (CAK) activity on cell-cycle kinases like CDK1 and CDK2, rather than a global shutdown of transcription.[3][4][10]

Signaling Pathway Diagram

The following diagram illustrates the selective action of YKL-5-124 and the distinct roles of transcriptional CDKs in phosphorylating RNA Polymerase II.

Experimental Protocols

Key Experiment: Western Blot Analysis of RNA Pol II Phosphorylation

This protocol provides a methodology to assess the phosphorylation status of the RNA Pol II CTD in response to treatment with this compound.

A. Materials and Reagents:

-

Cell culture reagents (media, FBS, antibiotics)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

RIPA Lysis and Extraction Buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

4x Laemmli Sample Buffer

-

4-15% gradient Tris-Glycine SDS-PAGE gels

-

PVDF membrane (0.45 µm)

-

Transfer buffer

-

Blocking buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies (diluted in 5% BSA in TBST):

-

Total RNA Pol II (e.g., anti-RPB1, N-terminus)

-

Phospho-RNA Pol II Ser2

-

Phospho-RNA Pol II Ser5

-

Loading control (e.g., anti-GAPDH or anti-Tubulin)

-

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagent

B. Procedure:

-

Cell Treatment: Seed cells to be 70-80% confluent at the time of harvest. Treat cells with desired concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) and a vehicle control (DMSO) for a specified time (e.g., 6 or 24 hours).

-

Cell Lysis: Aspirate media, wash cells once with ice-cold PBS. Add ice-cold lysis buffer with inhibitors. Scrape cells and collect the lysate.

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize all samples to the same protein concentration (e.g., 1-2 µg/µL). Add 1/3 volume of 4x Laemmli sample buffer. Denature samples by heating at 95°C for 5-10 minutes.

-

SDS-PAGE: Load 20-30 µg of total protein per lane onto the SDS-PAGE gel. Run the gel until adequate separation of high molecular weight proteins is achieved (RPB1 is >200 kDa).

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet transfer system, typically overnight at 4°C for high molecular weight proteins.

-

Blocking: Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Final Washes: Repeat the washing step (Step 10).

-

Detection: Apply the ECL detection reagent according to the manufacturer's protocol and image the blot using a chemiluminescence imager.

-

Analysis: Quantify band intensities using software like ImageJ. Normalize the phospho-specific signals to the total RNA Pol II signal and then to the loading control.

Experimental Workflow Diagram

Conclusion and Implications

This compound is a powerful research tool for isolating the specific functions of CDK7. Its high selectivity means it primarily affects cell cycle progression through inhibition of CAK activity, with minimal direct impact on global RNA Polymerase II CTD phosphorylation. This is in stark contrast to dual CDK7/12/13 inhibitors, which cause widespread transcriptional disruption. For drug development professionals, this highlights the critical importance of kinase selectivity profiles. The finding that selective CDK7 inhibition spares general transcription suggests a potentially wider therapeutic window compared to less selective agents. For researchers, YKL-5-124 allows for the deconvolution of CDK7's role in the cell cycle from its role in transcription, providing a clearer understanding of fundamental cellular processes.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ykl-5-124 Trifluoroacetate Salt: Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ykl-5-124 is a potent, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a critical regulator of both the cell cycle and transcription, CDK7 represents a compelling target in oncology. Ykl-5-124 offers a valuable tool for dissecting the multifaceted roles of CDK7 and holds therapeutic potential. This technical guide provides a comprehensive overview of the fundamental properties, structure, and mechanism of action of Ykl-5-124 trifluoroacetate salt, intended to support researchers and drug development professionals in its application. Detailed experimental protocols and visual representations of key signaling pathways and workflows are included to facilitate its practical use in a laboratory setting.

Core Properties and Structure

Ykl-5-124 trifluoroacetate (TFA) salt is the synthetically accessible and commonly used form of the potent CDK7 inhibitor. The trifluoroacetate counterion improves the handling and solubility characteristics of the parent compound.

Chemical and Physical Properties

The fundamental properties of Ykl-5-124 and its TFA salt are summarized below. It is important to distinguish between the free base and the salt form, as their molecular weights and formulas differ.

| Property | Ykl-5-124 (Free Base) | Ykl-5-124 Trifluoroacetate Salt |

| IUPAC Name | (S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide | (S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide trifluoroacetate |

| CAS Number | 1957203-01-8 | 2748220-93-9 |

| Molecular Formula | C28H33N7O3 | C30H34F3N7O5 |

| Molecular Weight | 515.61 g/mol | 629.63 g/mol |

| Appearance | Solid powder | Data not available |

| Solubility | Soluble in DMSO (100 mg/mL, 193.94 mM) and Ethanol.[1] | Information on specific solubility of the TFA salt is not readily available, but it is expected to have good solubility in DMSO for in vitro studies. |

| Storage | Store at -20°C for long-term stability.[1] | Store at -20°C for long-term stability. |

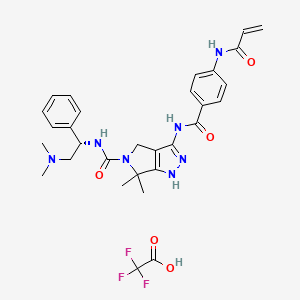

Chemical Structure

The chemical structure of the Ykl-5-124 free base is presented below. The trifluoroacetate salt is formed by the protonation of one of the basic nitrogen atoms, typically the dimethylamino group, by trifluoroacetic acid.

(Image of the chemical structure of Ykl-5-124 would be placed here in a real document)

Mechanism of Action and Biological Activity

Ykl-5-124 is a highly selective and potent covalent inhibitor of CDK7. Its mechanism of action and biological effects are detailed in the following sections.

Covalent Inhibition of CDK7

Ykl-5-124 functions by forming an irreversible covalent bond with a specific cysteine residue (Cys312) located in the ATP-binding pocket of CDK7. This covalent modification permanently inactivates the kinase, preventing it from phosphorylating its substrates. The acrylamide "warhead" on the Ykl-5-124 molecule is the reactive group that participates in this Michael addition reaction with the sulfhydryl group of the cysteine residue.

Kinase Selectivity Profile

A key feature of Ykl-5-124 is its high selectivity for CDK7 over other structurally related kinases, particularly CDK12 and CDK13. This selectivity is a significant advantage over earlier pan-CDK inhibitors, allowing for a more precise dissection of CDK7-specific functions.

| Kinase Target | IC50 (nM) | Notes |

| CDK7 | 53.5 | [2] |

| CDK7/Mat1/CycH | 9.7 | [1][2][3] |

| CDK2 | 1300 | [1][2] |

| CDK9 | 3020 | [1][2] |

| CDK12 | Inactive | [1][2][3] |

| CDK13 | Inactive | [1][2][3] |

Downstream Signaling Pathways

Inhibition of CDK7 by Ykl-5-124 has profound effects on two major cellular processes: cell cycle progression and transcription.

CDK7, as a core component of the CDK-activating kinase (CAK) complex, is responsible for the activating phosphorylation of several other CDKs, including CDK1 and CDK2, on their T-loop residues.[4][5] By inhibiting CDK7, Ykl-5-124 prevents the activation of these downstream CDKs. This leads to a potent cell cycle arrest, primarily at the G1/S transition.[2][3] The lack of active CDK2 prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, repressing the expression of genes required for S-phase entry and DNA replication.[6]

CDK7 is also a subunit of the general transcription factor TFIIH. In this context, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is crucial for transcription initiation and elongation.[5] Interestingly, studies with Ykl-5-124 have shown that while it potently inhibits cell cycle progression, it has a surprisingly weak effect on global RNA Pol II CTD phosphorylation.[2] This suggests a differential sensitivity of CDK7's functions to this inhibitor.

Recent evidence also points to a role for CDK7 in regulating the Hippo/YAP signaling pathway. Inhibition of CDK7 has been shown to down-regulate the expression of Yes-associated protein (YAP), a key effector of the Hippo pathway involved in cell proliferation and organ size control.[7]

Experimental Protocols

The following protocols are provided as a guide for the characterization and use of Ykl-5-124 in a research setting.

In Vitro CDK7 Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of Ykl-5-124 against CDK7 in a biochemical assay.

Materials:

-

Recombinant human CDK7/CycH/Mat1 complex

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution (with [γ-32P]ATP for radiometric detection)

-

Substrate protein (e.g., GST-tagged RNA Pol II CTD fragment)

-

Ykl-5-124 trifluoroacetate salt dissolved in DMSO

-

SDS-PAGE gels and reagents

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare serial dilutions of Ykl-5-124 in kinase assay buffer.

-

In a reaction tube, combine the recombinant CDK7/CycH/Mat1 complex with the diluted Ykl-5-124 or DMSO (vehicle control).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding the substrate protein and ATP (containing [γ-32P]ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography or phosphorimaging.

-

Quantify the band intensities to determine the extent of inhibition at each Ykl-5-124 concentration and calculate the IC50 value.

Cell Viability Assay (MTT/CCK-8)

This protocol outlines a method to assess the effect of Ykl-5-124 on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HAP1, Jurkat)

-

Complete cell culture medium

-

96-well cell culture plates

-

Ykl-5-124 trifluoroacetate salt dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of Ykl-5-124 in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Ykl-5-124 or DMSO (vehicle control).

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).[2]

-

Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours to allow for the conversion of the reagent by viable cells.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Phospho-CDK1/2

This protocol describes the detection of changes in the phosphorylation status of CDK1 and CDK2 in response to Ykl-5-124 treatment.

Materials:

-

Cancer cell line of interest

-

Ykl-5-124 trifluoroacetate salt

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against phospho-CDK1 (Thr161), phospho-CDK2 (Thr160), total CDK1, total CDK2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of Ykl-5-124 for a specified time (e.g., 24 hours).[2]

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Analyze the changes in the levels of phosphorylated CDK1 and CDK2 relative to the total protein and the loading control.

Conclusion

Ykl-5-124 trifluoroacetate salt is a powerful and selective research tool for investigating the biological roles of CDK7. Its covalent mechanism of action and high selectivity provide a unique opportunity to dissect the distinct functions of CDK7 in cell cycle control and transcription. The information and protocols provided in this guide are intended to facilitate the effective use of Ykl-5-124 in preclinical research and drug development, ultimately contributing to a deeper understanding of CDK7 biology and its potential as a therapeutic target in cancer and other diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 5. CDK7_pathway [bionity.com]

- 6. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of the Hippo/YAP pathway in the physiological activities and lesions of lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies of YKL-5-124 TFA in Small Cell Lung Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial pre-clinical research on YKL-5-124 trifluoroacetate (TFA), a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in the context of small cell lung cancer (SCLC). SCLC is an aggressive malignancy with high recurrence rates, making novel therapeutic strategies an urgent need.[1] Initial studies reveal that YKL-5-124 disrupts cell cycle progression, induces genomic instability, and stimulates an anti-tumor immune response, suggesting its potential as a promising therapeutic agent, particularly in combination with immunotherapy.[2][3]

Core Mechanism of Action

YKL-5-124 is an irreversible and covalent inhibitor of CDK7.[4][5] It demonstrates high selectivity for CDK7 over other cyclin-dependent kinases such as CDK9, CDK2, CDK12, and CDK13.[4][5] The primary mechanism of action in SCLC involves the inhibition of the CDK-activating kinase (CAK) activity of CDK7, which is crucial for the phosphorylation and activation of cell cycle kinases like CDK1 and CDK2.[2][6] This disruption leads to a halt in cell cycle progression, predominantly at the G1/S transition.[2][6] Unlike broader-spectrum CDK inhibitors such as THZ1, YKL-5-124 has minimal effect on RNA polymerase II phosphorylation, indicating a more specific cell-cycle-centric impact.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative findings from initial in vitro and in vivo studies of YKL-5-124 in SCLC models.

Table 1: In Vitro Efficacy of YKL-5-124

| Parameter | Cell Line(s) | Concentration/Dose | Outcome | Reference |

| IC50 for CDK7 | - | 53.5 nM | Inhibition of CDK7 kinase activity | [4][5] |

| IC50 for CDK7/Mat1/CycH complex | - | 9.7 nM | Inhibition of the CAK complex | [4][5] |

| Cell Cycle Arrest | RPP631 (mouse SCLC), DMS79 (human SCLC) | Up to 500 nM | Accumulation of cells at the G1-S phase checkpoint | [2] |

| Inhibition of CDK1/2 Phosphorylation | RPP631, DMS79 | Varies (e.g., 125 nM - 2 µM) | Reduced phosphorylation of CDK1 (Thr161) and CDK2 (Thr160) | [2][6] |

| Selectivity vs. CDK12/13 | mSCLC RPP631 | Not specified | No inhibition of Cyclin K pulldown (partner of CDK12/13) | [2] |

Table 2: In Vivo Efficacy in SCLC Mouse Models (RPP Orthotopic Model)

| Treatment Group | N | Outcome | Reference |

| Control (Vehicle + Isotype IgG) | 13 | Baseline tumor growth | [2] |

| Anti-PD-1 | 13 | Moderate tumor growth inhibition | [2] |

| YKL-5-124 | 17 | Significant tumor growth inhibition | [2] |

| YKL-5-124 + Anti-PD-1 | Not specified | Synergistic tumor growth reduction and increased survival | [2] |

Signaling Pathways and Cellular Effects

The inhibition of CDK7 by YKL-5-124 initiates a cascade of cellular events that contribute to its anti-tumor activity in SCLC.

CDK7-Mediated Cell Cycle Regulation and Impact of YKL-5-124 Inhibition

CDK7, as a core component of the CAK complex, phosphorylates and activates key cell cycle CDKs, such as CDK1 and CDK2. This activation is essential for progression through the G1/S and G2/M checkpoints. YKL-5-124 covalently binds to CDK7, inhibiting its kinase activity. This leads to a failure in CDK1 and CDK2 activation, resulting in cell cycle arrest, primarily at the G1/S transition. This disruption of the cell cycle induces replicative stress and genomic instability.[2][3]

Induction of Anti-Tumor Immunity

A key finding of the initial studies is that the genomic instability and cellular stress induced by YKL-5-124 trigger an inflammatory response within the tumor microenvironment.[2] This leads to the release of pro-inflammatory cytokines and chemokines, which in turn promotes the infiltration and activation of T cells. This immune-stimulatory effect provides a strong rationale for combining YKL-5-124 with immune checkpoint inhibitors like anti-PD-1.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these initial findings.

Competitive Pulldown Assay

-

Objective: To confirm the selective engagement of YKL-5-124 with CDK7 over CDK12/13 in SCLC cells.[2]

-

Cell Line: Mouse SCLC (mSCLC) RPP631 cells.[2]

-

Procedure:

-

Treat RPP631 cells with varying concentrations of YKL-5-124 for 6 hours.[2]

-

Lyse the cells and incubate the lysate with biotinylated THZ1 (bio-THZ1), a compound that binds to CDK7 and CDK12/13, to pull down these kinase complexes.[7]

-

Analyze the pulldown (PD) fraction and the input lysate by Western blotting.

-

Probe the Western blots with antibodies against Cyclin H (the binding partner of CDK7) and Cyclin K (the binding partner of CDK12/13).[2]

-

-

Expected Outcome: YKL-5-124 will compete with bio-THZ1 for binding to CDK7, leading to a dose-dependent decrease in the pulldown of Cyclin H. In contrast, the pulldown of Cyclin K should remain unaffected, demonstrating the selectivity of YKL-5-124 for CDK7.[2]

Cell Cycle Analysis

-

Objective: To determine the effect of YKL-5-124 on cell cycle progression in SCLC cells.

-

Cell Lines: RPP631 and human SCLC (hSCLC) DMS79 cells.[2]

-

Procedure:

-

Treat cells with YKL-5-124 at specified concentrations (e.g., up to 500 nM) for 24 hours.[2]

-

For DNA content analysis, fix the cells and stain with a fluorescent DNA dye (e.g., DAPI or Propidium Iodide).[1]

-

Analyze the cell population by flow cytometry to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1]

-

For analysis of DNA synthesis, pulse-label cells with BrdU, followed by staining with anti-BrdU antibodies and a DNA dye, and analyze by flow cytometry.[1]

-

-

Expected Outcome: Treatment with YKL-5-124 is expected to cause an accumulation of cells in the G1 phase and a corresponding decrease in the S phase population, indicative of a G1/S checkpoint arrest.[2]

In Vivo Tumor Growth and Immunotherapy Combination Study

-

Objective: To evaluate the anti-tumor efficacy of YKL-5-124 alone and in combination with anti-PD-1 immunotherapy in an SCLC mouse model.[2]

-

Animal Model: Orthotopic mouse model of SCLC (e.g., RPP model).[2]

-

Procedure:

-

Establish orthotopic SCLC tumors in mice.

-

Randomize mice into four treatment groups: Vehicle + Isotype IgG (Control), anti-PD-1 alone, YKL-5-124 alone, and the combination of YKL-5-124 and anti-PD-1.[2]

-

Administer treatments according to a predefined schedule.

-

Monitor tumor growth over time using appropriate imaging techniques.

-

Monitor animal body weight and conduct blood cell counts to assess toxicity.[2]

-

At the end of the study, or when humane endpoints are reached, harvest tumors for further analysis (e.g., immune cell infiltration).

-

-

Expected Outcome: YKL-5-124 is expected to inhibit tumor growth. The combination of YKL-5-124 and anti-PD-1 is hypothesized to result in a more durable and significant anti-tumor response and improved survival compared to either single agent alone.[2][3]

Conclusion and Future Directions

The initial studies on YKL-5-124 TFA in small cell lung cancer have established it as a selective CDK7 inhibitor that disrupts cell cycle progression and induces a pro-inflammatory tumor microenvironment.[2] These findings provide a strong preclinical rationale for its further development, particularly in combination with immune checkpoint blockade.[3][8] Future research should focus on elucidating the precise molecular mechanisms by which YKL-5-124 triggers an immune response, identifying predictive biomarkers for patient selection, and conducting clinical trials to evaluate its safety and efficacy in SCLC patients. The potential to overcome resistance to immunotherapy makes this a particularly promising avenue of investigation for this challenging disease.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-tumor Immunity in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. doaj.org [doaj.org]

Methodological & Application

Application Notes and Protocols: YKL-5-124 TFA in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing YKL-5-124 TFA, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in cell culture experiments. The following protocols and data are intended to facilitate research into cell cycle regulation, transcription, and the development of novel therapeutic strategies.

Introduction

YKL-5-124 is a highly selective, irreversible, and covalent inhibitor of CDK7.[1][2] It demonstrates significant potency against the CDK7/Mat1/CycH complex.[1][2] Notably, YKL-5-124 exhibits over 100-fold greater selectivity for CDK7 compared to CDK2 and CDK9, and it is inactive against CDK12 and CDK13.[1] The primary mechanism of action involves the inhibition of CDK7's kinase activity, which leads to a pronounced cell-cycle arrest and inhibition of E2F-driven gene expression.[1] Unlike some other CDK7 inhibitors, YKL-5-124 has a minimal effect on the phosphorylation status of RNA polymerase II.[1][3]

Mechanism of Action

YKL-5-124 targets CDK7, a key regulator of both the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, thereby controlling cell cycle progression.[3] By inhibiting CDK7, YKL-5-124 prevents the T-loop phosphorylation and activation of these downstream CDKs, leading to cell cycle arrest at the G1/S and G2/M transitions.[1][3] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II. However, studies with YKL-5-124 suggest a more predominant cell cycle phenotype over a transcriptional one.[3]

Caption: Mechanism of action of YKL-5-124, targeting CDK7 to inhibit cell cycle progression and E2F-driven gene expression.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of YKL-5-124 and its effects on cellular processes.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| CDK7 | 53.5 |

| CDK7/Mat1/CycH | 9.7 |

| CDK2 | 1300 |

| CDK9 | 3020 |

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

Table 2: Cellular Activity in HAP1 Cells

| Treatment Concentration (nM) | Duration (hours) | Observed Effect |

| 0 - 2000 | 72 | Dose-dependent increase in G1 and G2/M phase cells, with a loss of S-phase cells.[1] |

| 125 - 2000 | 24 | Concentration-dependent inhibition of CDK1 and, to a lesser extent, CDK2 T-loop phosphorylation. |

| 30 | Not specified | Blocks pull-down of CDK7-cyclin H.[1] |

| 100 | 0.5 | Reduces CDK7-cyclin H binding to bioTHZ1 by >50%.[1] |

Experimental Protocols

Reagent Preparation

Stock Solution Preparation: this compound is soluble in DMSO up to 20 mM and in ethanol up to 20 mM.

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (MW: 515.62 g/mol ), add 193.9 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage:

-

Store the solid compound at -20°C.

-

Store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure the vials are sealed to protect from moisture.[1]

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration using fresh, sterile cell culture medium.

-

Mix thoroughly by gentle pipetting or vortexing before adding to the cell cultures.

-

If using an aqueous-based stock, filter sterilize the working solution through a 0.22 µm filter before use.[1]

Cell Culture Treatment

The following is a general protocol for treating adherent cells with this compound. This protocol may need to be optimized for specific cell lines and experimental endpoints.

Materials:

-

Adherent cells of interest (e.g., HAP1)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Sterile multi-well plates (e.g., 6-well, 24-well, or 96-well)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

-

Preparation of Treatment Medium: Prepare serial dilutions of this compound in fresh, pre-warmed complete cell culture medium. A typical concentration range for initial experiments could be 0-2000 nM.[1] Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Cell Treatment:

-

Aspirate the old medium from the wells.

-

Gently wash the cells once with sterile PBS.

-

Add the prepared treatment medium to the respective wells.

-

-

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Downstream Analysis: Following incubation, harvest the cells for downstream analyses such as cell cycle analysis, western blotting for protein phosphorylation, or gene expression analysis.

Caption: A generalized experimental workflow for cell culture treatment with this compound.

Cell Cycle Analysis by Flow Cytometry

Procedure:

-

Treat cells with varying concentrations of this compound (e.g., 0-2000 nM) for 72 hours as described in section 4.2.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot for T-Loop Phosphorylation

Procedure:

-

Treat cells with this compound (e.g., 125 nM to 2 µM) for 24 hours.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for phospho-CDK1 (Thr161) and phospho-CDK2 (Thr160), as well as total CDK1 and CDK2 as loading controls.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Safety Precautions

This compound is for research use only.[1] Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for more detailed safety information.

References

Application Notes and Protocols for YKL-5-124 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-5-124 is a potent, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] It functions by irreversibly binding to a cysteine residue (C312) in the active site of CDK7, leading to the disruption of key cellular processes such as cell cycle progression and transcription.[4] These application notes provide recommended concentrations, detailed protocols for key in vitro assays, and a summary of its inhibitory activity to guide researchers in utilizing YKL-5-124 for their studies.

Mechanism of Action

YKL-5-124 is a highly selective covalent inhibitor of CDK7.[1][2] CDK7 is a crucial component of two major cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.

As part of the CAK complex (comprising CDK7, Cyclin H, and MAT1), CDK7 is responsible for the activating phosphorylation of T-loops in several cell cycle CDKs, including CDK1 and CDK2. By inhibiting CDK7, YKL-5-124 prevents the activation of these downstream CDKs, leading to a robust cell cycle arrest, primarily at the G1/S transition.[3]

Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation and elongation. While some CDK7 inhibitors like THZ1 profoundly affect Pol II phosphorylation, YKL-5-124 has been shown to have a less pronounced effect on global Pol II CTD phosphorylation, suggesting a more predominant cell cycle phenotype.

The inhibitory action of YKL-5-124 is highly specific for CDK7, with significantly less activity against other CDKs, such as CDK2, CDK9, CDK12, and CDK13.[2] This selectivity makes YKL-5-124 a valuable tool for dissecting the specific roles of CDK7 in cellular processes.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of YKL-5-124 against various kinases and its effective concentrations in different cell-based assays.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Assay Conditions |

| CDK7/Mat1/CycH | 9.7[1][2][3] | Biochemical, fixed time point |

| CDK7 | 53.5[2] | In vitro kinase reaction, 1mM ATP |

| CDK2 | 1300[1] | Biochemical assay |

| CDK9 | 3020[1] | Biochemical assay |

| CDK12 | >10,000 | In vitro kinase reaction |

| CDK13 | >10,000 | In vitro kinase reaction |

Table 2: Recommended Concentrations for Cell-Based Assays

| Assay Type | Cell Line Examples | Recommended Concentration Range | Treatment Duration | Notes |

| Cell Viability/Cytotoxicity | HAP1, Neuroblastoma cell lines | 10 nM - 2000 nM | 72 hours[2] | A dose-dependent decrease in viability is expected. |

| Cell Cycle Analysis | HAP1, SCLC cell lines | 100 nM - 2000 nM | 24 - 72 hours[1][2] | Expect an increase in G1 and G2/M phase cells and a decrease in S phase cells. |

| Western Blotting (Phospho-protein analysis) | HAP1, SCLC cell lines | 30 nM - 2000 nM | 6 - 24 hours[1][2] | To assess phosphorylation of CDK1 (T161) and CDK2 (T160). |

| Target Engagement | HAP1 | ~30 nM | 6 hours | To block pull-down of CDK7-cyclin H.[1] |

| In Vitro Kinase Assay (from cell lysates) | HeLa | 62.5 nM | N/A | To block phosphorylation of RNA polymerase II substrate by immunoprecipitated CDK7. |

Experimental Protocols

In Vitro CDK7 Kinase Assay (Non-Radioactive, ADP-Glo™ Format)

This protocol is adapted from a general luminescent kinase assay and is suitable for determining the IC50 of YKL-5-124 against purified CDK7.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

CDK7/9tide peptide substrate

-

YKL-5-124

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

DMSO

-

White, opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of YKL-5-124 in DMSO. A typical starting concentration for the highest dose would be 100-fold the expected IC50. Then, dilute the compound in Kinase Reaction Buffer to a 4x final concentration.

-

Kinase and Substrate Preparation:

-

Dilute the recombinant CDK7/Cyclin H/MAT1 complex in Kinase Reaction Buffer to a 4x final concentration. The optimal concentration should be determined empirically by performing a kinase titration to find the EC80 value.

-

Prepare a 2x solution of the CDK7/9tide substrate and ATP in Kinase Reaction Buffer. The ATP concentration should be close to the Km for CDK7 if known, or a standard concentration (e.g., 10 µM) can be used.

-

-

Reaction Setup:

-

Add 2.5 µL of the 4x YKL-5-124 dilution (or DMSO for control wells) to the wells of a 384-well plate.

-

Add 2.5 µL of the 4x CDK7 enzyme solution to each well.

-

Initiate the kinase reaction by adding 5 µL of the 2x substrate/ATP solution to each well. The final reaction volume is 10 µL.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each YKL-5-124 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (CCK-8/MTT)

Materials:

-

Cell line of interest (e.g., HAP1, neuroblastoma cells)

-

Complete cell culture medium

-

YKL-5-124

-

DMSO

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

96-well clear-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of YKL-5-124 in complete culture medium. Remove the old medium from the cells and add 100 µL of the YKL-5-124 dilutions (or medium with DMSO as a vehicle control) to the wells.

-

Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

-

Viability Measurement (CCK-8):

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the results and determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis by Flow Cytometry with EdU Staining

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

YKL-5-124

-

DMSO

-

Click-iT™ EdU Flow Cytometry Assay Kit (or similar)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of YKL-5-124 (e.g., 100 nM) or DMSO for 24 hours.[2]

-

EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for 1-2 hours under normal growth conditions.

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with 1% BSA in PBS.

-

Fix the cells using a fixative solution (e.g., Click-iT™ fixative) for 15 minutes at room temperature, protected from light.

-

Wash the cells with 1% BSA in PBS.

-

-

Permeabilization and Click-iT™ Reaction:

-

Permeabilize the cells with a saponin-based permeabilization and wash reagent.

-

Prepare the Click-iT™ reaction cocktail containing the fluorescent azide according to the manufacturer's instructions.

-

Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells with the permeabilization and wash reagent.

-

-

DNA Staining: Resuspend the cells in a solution containing a DNA stain (e.g., DAPI or FxCycle™ Violet) to determine the total DNA content.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The EdU signal will identify cells in S-phase, while the DNA stain will distinguish between G1 and G2/M phases.

-

Data Analysis: Use flow cytometry analysis software to gate the cell populations and quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for Phospho-Protein Analysis

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

YKL-5-124

-

DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-pCDK1(T161), anti-CDK1, anti-pCDK2(T160), anti-CDK2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and treat with various concentrations of YKL-5-124 (e.g., 125 nM to 2 µM) for 6-24 hours.[1]

-

Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Caption: Signaling pathway inhibited by YKL-5-124.

Caption: Workflow for cell cycle analysis using YKL-5-124 and EdU staining.

References

Application Notes: YKL-5-124 TFA Stock Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation and storage of stock solutions of YKL-5-124 TFA, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4][5] Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound relevant to the preparation of stock solutions.

| Property | Value | Citations |

| Molecular Weight | 629.63 g/mol | [1][3][6] |

| Appearance | White to off-white solid | [6] |

| Solubility in DMSO | ≥ 100 mg/mL (equivalent to 158.82 mM) | [1][3][6][7] |

| Solubility in Water | 50 mg/mL (equivalent to 79.41 mM); requires sonication for dissolution. | [1][3][6] |

| Storage (Powder) | Store at 4°C sealed and protected from moisture. Can be stored at -20°C for up to 3 years. | [3][6][7] |

| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or at -80°C for up to 6 months . Avoid repeated freeze-thaw cycles. | [1][6][7][8] |

Experimental Protocol: Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), the most common solvent for this compound.

Materials:

-

This compound (solid powder)

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Pre-calculation: Before opening the vial, calculate the volume of DMSO required to achieve the desired concentration. To prepare a 10 mM stock solution from 1 mg of this compound, use the following formula:

Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol )) Volume (µL) = (1 mg / 629.63 g/mol ) / 0.010 mol/L × 1,000,000 µL/L ≈ 158.8 µL

Therefore, add 158.8 µL of DMSO to 1 mg of this compound to make a 10 mM stock solution.

-

Preparation:

-

Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture.

-

Centrifuge the vial briefly to ensure all the powder is collected at the bottom.[8]

-

Carefully add the calculated volume of fresh, high-purity DMSO to the vial.[1][6][7] Using DMSO that has absorbed moisture can significantly reduce the solubility of the compound.[1][6][7]

-

Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, but is typically not required for DMSO.

-

-

Aliquoting and Storage:

-

Once the stock solution is fully dissolved, dispense it into single-use aliquots in sterile, tightly sealed tubes.[8]

-

Label the aliquots clearly with the compound name, concentration, date, and solvent.

-

For short-term storage (up to 1 month), store the aliquots at -20°C.[1][6][7]

-

For long-term storage (up to 6 months), store the aliquots at -80°C.[1][6]

-

Note on Aqueous Solutions: If water is used as the solvent, ultrasonic assistance is recommended to achieve dissolution.[1][3][6] For cell-based assays, any working solution prepared from a water stock should be sterile-filtered through a 0.22 µm filter before use.[1][6] When diluting a DMSO stock into aqueous media for experiments, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[8]

Workflow and Signaling Pathway Diagrams

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the standard workflow for preparing the this compound stock solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorbyt.com [biorbyt.com]

- 3. YKL-5-124 (TFA) - Immunomart [immunomart.org]

- 4. YKL-5-124 | CAS#:1957203-01-8 | Chemsrc [chemsrc.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. This compound | CDK7 抑制剂 | MCE [medchemexpress.cn]

- 7. selleckchem.com [selleckchem.com]

- 8. captivatebio.com [captivatebio.com]

Application Notes and Protocols for In Vivo Dosing and Administration of Ykl-5-124 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo use of Ykl-5-124, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in various mouse models. Ykl-5-124 has demonstrated significant anti-tumor activity in preclinical studies by inducing cell cycle arrest. This document outlines the mechanism of action, provides detailed protocols for formulation and administration, summarizes key quantitative data from published studies, and includes visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

Ykl-5-124 is a highly selective, irreversible covalent inhibitor of CDK7.[1] It forms a covalent bond with a cysteine residue (Cys312) in the ATP-binding pocket of CDK7.[1] CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1. The CAK complex is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1 and CDK2.[1]